

# An In-depth Technical Guide to N-Benzylpropanamide (CAS 10264-12-7)

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## Compound of Interest

Compound Name: *N-Benzylpropanamide*

Cat. No.: *B1265853*

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## Abstract

**N-Benzylpropanamide**, with the CAS number 10264-12-7, is a chemical compound belonging to the amide functional group. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications, primarily as a precursor in the synthesis of more complex molecules. While **N-Benzylpropanamide** itself does not have extensively documented biological activity, it serves as a crucial building block for derivatives exhibiting a range of pharmacological effects, including anticonvulsant and antiproliferative properties. This document aims to be a thorough resource for professionals in the fields of chemical research and drug development.

## Chemical and Physical Properties

**N-Benzylpropanamide** is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	10264-12-7	<a href="#">[1]</a>
Chemical Name	N-Benzylpropanamide	<a href="#">[2]</a>
Synonyms	N-Propionylbenzylamine, N-(Phenylmethyl)propanamide	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	163.22 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	
Boiling Point	343.6 °C at 760 mmHg	
Flash Point	202.1 °C	
Density	1.012 g/cm <sup>3</sup>	
Vapor Pressure	6.94E-05 mmHg at 25°C	
Solubility	Soluble in organic solvents such as methanol, ethanol, and chloroform.	
InChI	InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)	<a href="#">[1]</a>
SMILES	CCC(=O)NCC1=CC=CC=C1	<a href="#">[1]</a>

## Synthesis and Purification

### Synthesis of N-Benzylpropanamide

A common method for the synthesis of **N-Benzylpropanamide** is the acylation of benzylamine with propionyl chloride.

Experimental Protocol:

- Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Reagents: Benzylamine (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath to 0-5 °C. Triethylamine (1.1 equivalents) is added as a base to neutralize the HCl byproduct.
- Acylation: Propionyl chloride (1.05 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of benzylamine and triethylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (benzylamine) is consumed.
- Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **N-Benzylpropanamide**.

## Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

- Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexane.
- Procedure: The crude **N-Benzylpropanamide** is dissolved in a minimal amount of hot ethyl acetate. Hexane is then added dropwise until the solution becomes turbid. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystal formation.

- Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried in a vacuum oven.

Column Chromatography Protocol:

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
- Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is eluted with the mobile phase, and fractions are collected.
- Analysis: The fractions are analyzed by TLC, and those containing the pure product are combined and the solvent evaporated to yield purified **N-Benzylpropanamide**.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Protocol:

- Sample Preparation: Approximately 10-20 mg of purified **N-Benzylpropanamide** is dissolved in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Data Acquisition: The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz or higher NMR spectrometer.
- Expected Chemical Shifts (in  $\text{CDCl}_3$ ):
  - $\delta$  7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
  - $\delta$  6.0-6.5 (br s, 1H): Amide N-H proton.
  - $\delta$  4.45 (d, 2H): Methylene protons (- $\text{CH}_2$ -) of the benzyl group.
  - $\delta$  2.25 (q, 2H): Methylene protons (- $\text{CH}_2$ -) of the propanoyl group.

- $\delta$  1.15 (t, 3H): Methyl protons (-CH<sub>3</sub>) of the propanoyl group.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Protocol:

- Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of CDCl<sub>3</sub>) is typically used.
- Data Acquisition: The <sup>13</sup>C NMR spectrum is acquired with proton decoupling.
- Expected Chemical Shifts (in CDCl<sub>3</sub>):
  - $\delta$  173.5: Carbonyl carbon (C=O).
  - $\delta$  138.5: Quaternary aromatic carbon of the benzyl group.
  - $\delta$  128.8, 127.8, 127.5: Aromatic carbons of the benzyl group.
  - $\delta$  43.8: Methylene carbon (-CH<sub>2</sub>-) of the benzyl group.
  - $\delta$  29.8: Methylene carbon (-CH<sub>2</sub>-) of the propanoyl group.
  - $\delta$  9.8: Methyl carbon (-CH<sub>3</sub>) of the propanoyl group.

## Mass Spectrometry (MS)

#### Experimental Protocol:

- Ionization Method: Electron Ionization (EI) is a common method for this compound.
- Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).
- Expected Fragmentation Pattern:
  - m/z 163: Molecular ion peak [M]<sup>+</sup>.
  - m/z 106: Loss of the propanoyl group, resulting in the [C<sub>7</sub>H<sub>8</sub>N]<sup>+</sup> fragment.
  - m/z 91: Tropylium ion [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>, a common fragment from benzyl groups.

- m/z 57: Propanoyl cation  $[C_3H_5O]^+$ .

## Infrared (IR) Spectroscopy

### Experimental Protocol:

- Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400  $cm^{-1}$ .
- Expected Absorption Bands:
  - $\sim 3300\text{ cm}^{-1}$ : N-H stretching vibration of the secondary amide.
  - $\sim 3030\text{ cm}^{-1}$ : Aromatic C-H stretching.
  - $\sim 2970, 2870\text{ cm}^{-1}$ : Aliphatic C-H stretching.
  - $\sim 1640\text{ cm}^{-1}$ : C=O stretching vibration (Amide I band), which is a strong absorption.
  - $\sim 1540\text{ cm}^{-1}$ : N-H bending vibration (Amide II band).
  - $\sim 1495, 1450\text{ cm}^{-1}$ : Aromatic C=C stretching.

## Biological Context and Applications

While **N-Benzylpropanamide** itself is not widely reported to have significant biological activity, it is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

- Anticonvulsant Activity: Certain derivatives of **N-benzylpropanamide** have been synthesized and evaluated for their potential as anticonvulsant agents. These molecules often incorporate additional pharmacophores that modulate ion channels or neurotransmitter systems in the central nervous system.[3]
- Antiproliferative Agents: The **N-benzylpropanamide** scaffold has been utilized in the design of novel compounds with antiproliferative activity against various cancer cell lines. These

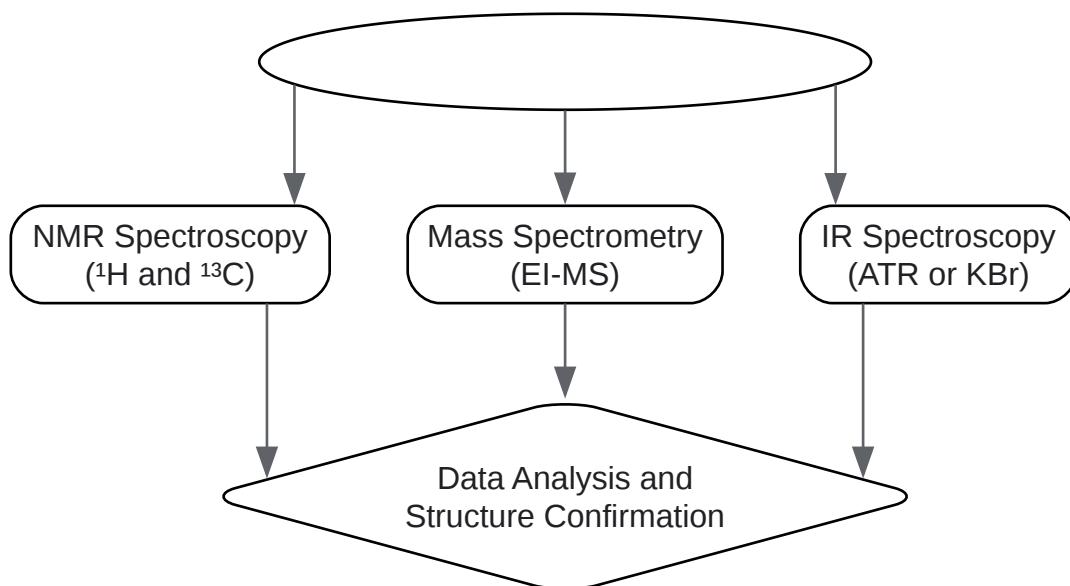
derivatives are often designed to interact with specific molecular targets involved in cancer cell growth and proliferation.[4]

## Visualizations

### Synthesis Workflow

Caption: A general workflow for the synthesis of **N-Benzylpropanamide**.

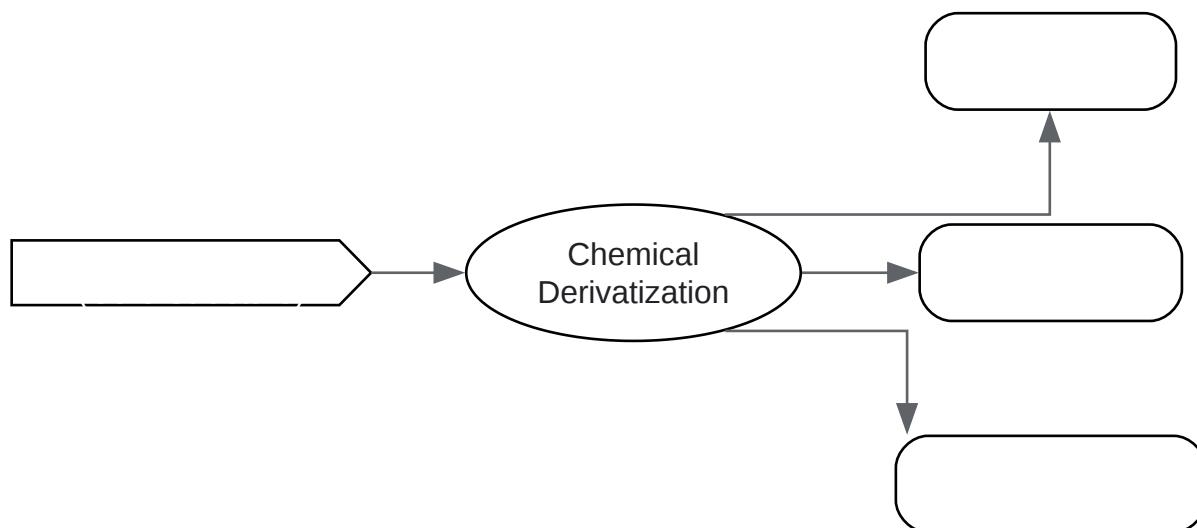
## Analytical Workflow



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Caption: A typical analytical workflow for the characterization of **N-Benzylpropanamide**.

## Role as a Chemical Intermediate

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Caption: **N-Benzylpropanamide** as a core structure for biologically active derivatives.

## Conclusion

**N-Benzylpropanamide** (CAS 10264-12-7) is a well-defined chemical compound with established physical and spectroscopic properties. While it does not appear to possess significant intrinsic biological activity based on currently available public information, its role as a versatile synthetic intermediate is crucial. The methodologies for its synthesis, purification, and characterization are straightforward and rely on standard organic chemistry techniques. For researchers in drug discovery and medicinal chemistry, **N-Benzylpropanamide** represents a valuable starting material for the development of novel therapeutic agents with a wide range of potential applications. This guide provides the foundational technical information necessary for the effective use of this compound in a research and development setting.

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